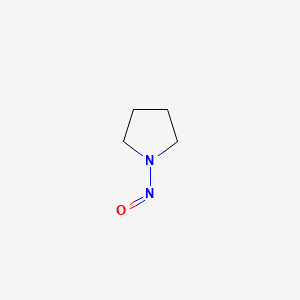

N-Nitrosopyrrolidine

Beschreibung

Significance of N-Nitrosopyrrolidine within the N-Nitrosamine Class

This compound belongs to the N-nitrosamine class of compounds, a group notorious for containing many potent carcinogens. acs.orgnih.gov The significance of NPYR stems from its widespread presence in the human diet and tobacco products, making it a relevant agent for human cancer risk assessment. acs.orgacs.org It is one of the most common volatile nitrosamines found in food, alongside compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). taylorfrancis.com

The formation of NPYR is often linked to food processing, particularly the cooking of bacon and other cured meats preserved with sodium nitrite (B80452). chemicalbook.comnih.gov The major precursor to NPYR in cooked bacon is the amino acid proline, which is abundant in adipose and connective tissues. chemicalbook.com Beyond diet, NPYR is also a known constituent of tobacco smoke, with its concentration varying depending on the type of tobacco and whether it is in the mainstream or sidestream smoke. nih.gov

In toxicological research, NPYR serves as a model compound for studying the carcinogenesis of cyclic nitrosamines. oup.com It exhibits distinct target organ specificity, primarily inducing hepatocellular carcinomas (liver tumors) in rats, which contrasts with its structural homolog, N-nitrosopiperidine (NPIP), a potent esophageal carcinogen. oup.comnih.govnih.gov This difference in organ specificity, despite their structural similarity, makes the comparative study of NPYR and NPIP invaluable for understanding the mechanisms of tissue-specific metabolic activation and carcinogenesis. oup.comnih.gov

Historical Context of this compound Research

The investigation into the carcinogenicity of N-nitrosamines began in earnest after a 1956 report demonstrated that NDMA was carcinogenic in rats, which spurred scrutiny of the entire chemical class. nih.gov Research focusing specifically on NPYR gained momentum in the 1970s. Early studies confirmed its carcinogenic properties in laboratory animals. For instance, a 1976 study detailed how NPYR administered in drinking water induced a high incidence of hepatocellular tumors in Sprague-Dawley rats. nih.gov

A significant area of historical research has been the identification of NPYR in various consumer products. The discovery of its formation during the frying of bacon highlighted a major route of human dietary exposure. chemicalbook.comacs.org Subsequent studies quantified its presence in a range of items, from processed meats and fish to cheese and tobacco smoke, establishing the widespread nature of potential human contact. nih.govtaylorfrancis.com

From a mechanistic standpoint, early metabolic studies in the late 1970s began to unravel how NPYR is processed in the body. Research using rat liver microsomes identified key metabolic pathways, including the critical step of α-hydroxylation, which leads to the formation of reactive intermediates capable of damaging DNA. aacrjournals.org These foundational studies established that metabolic activation is a prerequisite for NPYR's carcinogenic activity, a central theme that continues to drive contemporary research. oup.comnih.gov

Scope and Research Objectives for this compound Investigation

Current and future research on this compound is focused on several key objectives aimed at fully elucidating its carcinogenic risk to humans.

Key Research Objectives:

Elucidating Mechanisms of Carcinogenesis: A primary goal is to understand the precise molecular mechanisms by which NPYR induces cancer. This involves identifying the specific cytochrome P450 (P450) enzymes responsible for its metabolic activation. acs.orgnih.gov Research has shown that P450-catalyzed α-hydroxylation is the key activation pathway that converts NPYR into unstable, electrophilic intermediates that can bind to DNA, forming adducts. oup.comacs.org The formation of these DNA adducts is a critical initiating event in carcinogenesis. sigmaaldrich.com

Understanding Tissue-Specific Carcinogenicity: A major puzzle and research focus is the distinct organ tropism of NPYR. While it is a potent liver carcinogen in rats, it is only weakly carcinogenic in other tissues like the nasal cavity and does not typically induce esophageal tumors, unlike the structurally similar NPIP. nih.govacs.org Investigations aim to explain these differences by comparing the metabolic activation of NPYR and NPIP in various tissues, such as the liver and esophagus. oup.comnih.gov These studies have shown that rat liver microsomes efficiently activate both NPYR and NPIP, whereas esophageal microsomes preferentially activate NPIP. oup.comnih.gov

Identification of Metabolites and DNA Adducts: Research continues to identify the full spectrum of metabolites and DNA adducts formed from NPYR exposure. The major metabolic activation pathway proceeds through α-hydroxylation to form 2-hydroxytetrahydrofuran (B17549). aacrjournals.orgnih.gov This unstable intermediate can lead to the formation of DNA adducts, such as the cyclic 1,N2-adducts with deoxyguanosine, which are believed to play a crucial role in the mutagenic process. nih.govosha.gov

Human Exposure and Risk Assessment: Ongoing objectives include monitoring NPYR levels in food, water, and other environmental sources to accurately assess human exposure. acs.orgacs.org This data is critical for regulatory agencies to establish guidelines and mitigate risks associated with N-nitrosamine contamination. epa.gov

Table 1: Comparative Carcinogenicity of this compound and Related Compounds in Rats

| Compound | Primary Target Organ(s) for Tumors | Potency | Reference |

|---|---|---|---|

| This compound (NPYR) | Liver (Hepatocellular Carcinoma) | Potent | oup.comnih.govnih.gov |

| N-Nitrosopiperidine (NPIP) | Esophagus, Nasal Cavity, Liver | Potent | oup.comnih.gov |

| 3,4-Dichloro-N-nitrosopyrrolidine | Esophagus, Olfactory Bulb | More potent than NPYR | nih.gov |

Table 2: Major Identified Metabolites of this compound

| Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| 2-Hydroxytetrahydrofuran | α-Hydroxylation | Key unstable intermediate in metabolic activation | aacrjournals.orgacs.orgnih.gov |

| gamma-Hydroxybutyrate | Further metabolism of 2-hydroxytetrahydrofuran | Product of detoxification pathway | aacrjournals.orgnih.gov |

| 1,4-Butanediol (B3395766) | Reduction of 4-hydroxybutanal | Product of detoxification pathway | aacrjournals.org |

| Succinic semialdehyde | Oxidation | Metabolite leading to CO₂ production | nih.gov |

Table 3: Names of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1-Nitrosopyrrolidine / this compound | NPYR |

| N-Nitrosodimethylamine | NDMA |

| N-Nitrosodiethylamine | NDEA |

| N-Nitrosopiperidine | NPIP |

| Sodium Nitrite | |

| Proline | |

| 2-Hydroxytetrahydrofuran | 2-OH-THF |

| Deoxyguanosine | |

| 3,4-Dichloro-N-nitrosopyrrolidine | |

| 2,5-Dimethyl-N-nitrosopyrrolidine | |

| gamma-Hydroxybutyrate | |

| 1,4-Butanediol | |

| Succinic semialdehyde |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitrosopyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYADZVDBIBLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021062 | |

| Record name | N-Nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosopyrrolidine is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen., Yellow liquid; [Merck Index] Deep yellow-green clear liquid; [MSDSonline], Yellow liquid. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C, BP: 104-106 °C at 20 mm Hg, 417 °F | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

181 °F (NTP, 1992), 181 °F | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with water, Soluble in org solvents and lipids, 1.00E+06 mg/L @ 24C (exp) | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitroso-pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.085 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.085 g/cu cm at 25 °C, 1.085 | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.06 [mmHg], Vapor pressure determined by gas phase analysis: 0.013, 0.025, 0.13, & 0.29 mm Hg at 0, 10, 30, & 40 °C, respectively, 0.06 mm Hg at 20 °C | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid | |

CAS No. |

930-55-2, 35884-45-8, 57371-40-1 | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Nitrosopyrrolidine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ4J5WK201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitroso-pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Formation and Occurrence of N Nitrosopyrrolidine

Chemical Pathways of N-Nitrosopyrrolidine Formation

The primary chemical pathway for the formation of this compound is through the nitrosation of pyrrolidine (B122466) and its precursors. researchgate.net This reaction involves a nitrosating agent reacting with a secondary amine, in this case, the pyrrolidine ring structure. europa.eu

Nitrosation of Pyrrolidine Precursors

Proline, an amino acid, is a significant precursor to NPYR. researchgate.net The formation can occur via two main pathways: nitrosation of proline to form nitrosoproline, which is then decarboxylated at elevated temperatures, or the decarboxylation of proline to yield pyrrolidine, which is subsequently nitrosated. researchgate.net Other compounds containing a pyrrolidine ring, such as spermidine, can also act as precursors. researchgate.neteuropa.eu Studies have shown that heating dry samples of L-proline, glycyl-L-proline, L-prolylglycine, and pyrrolidine with nitrite (B80452) can lead to the formation of NPYR. researchgate.net

Role of Nitrosating Agents in this compound Synthesis

Nitrosating agents are crucial for the synthesis of NPYR. These agents, such as dinitrogen trioxide (N2O3) formed from nitrite in acidic conditions, react with the unprotonated form of the amine. europa.eunih.gov The rate of this reaction is influenced by the pH, with the nitrosating agent being more reactive at a lower pH. europa.eu For instance, at a pH of around 3.4, about half of the nitrite will be in its reactive, protonated form (nitrous acid). europa.eu The reaction kinetics are typically second order with respect to nitrous acid. europa.eu Other powerful nitrosating agents include fuming nitric acid, N2O4, and NOBF4. europa.eu

Catalytic Effects on this compound Formation Kinetics

The rate of NPYR formation can be significantly influenced by catalysts. Formaldehyde (B43269), for example, has been shown to enhance the formation of N-nitrosamines by a factor of 5 to 152 at a neutral pH, depending on the specific secondary amine. nih.gov This catalytic effect can occur through various pathways. nih.gov In vivo studies have also demonstrated that the formation of this compound in a dog's stomach is subject to pronounced catalytic effects. nih.govnih.gov Certain anions, such as thiocyanate, can also accelerate the rate of nitrosation. nih.gov

Environmental and Industrial Formation Scenarios

This compound is not only synthesized in controlled laboratory environments but is also formed in various environmental and industrial settings. osha.govtera-environnement.com

Presence in Wastewater and Drinking Water Disinfection By-products

N-nitrosamines, including NPYR, are considered emerging disinfection by-products (DBPs) in drinking water. ibimapublishing.comgnest.orgcapes.gov.br They can form during water treatment processes, particularly chloramination, when disinfectants react with organic nitrogen precursors present in the water. ibimapublishing.comgnest.orgacs.org NPYR has been detected in finished drinking water, with concentrations sometimes increasing as the water travels through the distribution system. gnest.orgresearchgate.net For example, in one Canadian study, this compound was found in finished drinking water at levels ranging from 2-4 ng/L. gnest.org The presence of NPYR has also been confirmed in various water sources, including wastewater and tap water. mdpi.comnih.govresearchgate.net A study on karst reservoirs and their corresponding tap water found this compound to be one of the dominant nitrosamines. researchgate.net

Formation in Industrial Processes and Manufacturing

This compound can be formed as an unintentional by-product in several industrial processes. osha.govtera-environnement.com The rubber industry, for instance, has been identified as a sector where workers may be exposed to N-nitroso compounds, including NPYR. osha.gov Air samples from a tire manufacturing plant have shown the presence of this compound. nih.gov The leather tanning industry is another area where N-nitroso compounds have been detected. osha.gov The use of certain chemicals in manufacturing, such as secondary amines and nitrites, can create conditions favorable for the formation of nitrosamines. europa.euosha.gov

Data on this compound Formation and Occurrence

| Precursor | Conditions | NPYR Yield | Reference |

| L-proline | Heated with nitrite at 170°C for 2 hr | Formed | researchgate.net |

| Pyrrolidine | Heated with nitrite at 170°C for 2 hr | Formed | researchgate.net |

| Spermidine | Heated with nitrite at 170°C for 10 min | 1.0% theoretical | researchgate.net |

| Putrescine | Heated with nitrite at 170°C for 10 min | 0.04% theoretical | researchgate.net |

| Water Source | NPYR Concentration | Reference |

| Finished Drinking Water (Canada) | 2-4 ng/L | gnest.org |

| Drinking Water Distribution System | Increased with distance from treatment plant | researchgate.net |

| Karst Reservoir Tap Water | Average of 3.5 ± 1.7 ng/L | researchgate.net |

Atmospheric and Environmental Pathways

1-Nitrosopyrrolidine (NPYR) can enter the atmosphere through various means, including its release during the cooking of foods preserved with nitrite. ca.govnj.gov In the atmosphere, NPYR is subject to degradation, primarily through photolysis. canada.ca The atmospheric half-life of NPYR is estimated to be approximately 25 hours when exposed to hydroxyl radicals. nih.gov In aqueous solutions, direct photolysis of NPYR is rapid, with a reported half-life of 14 minutes under simulated midday summer sun conditions. nih.gov This photo-activation can lead to the formation of genotoxic products. nih.gov

Environmental contamination can also occur through industrial by-products and wastewater. nih.gov While N-nitrosamines, in general, can form in the air from combustion processes and in water through biological activities, specific data on the atmospheric formation pathways of NPYR are limited. europa.eu However, research has noted that in cigarette smoke, NPYR can be formed through a concerted nitrosation and decarboxylation of proline by reaction with NOx. ccsnorway.com The stability of NPYR in the environment is influenced by factors such as sunlight and the presence of other chemicals. nih.gov For instance, it is stable in neutral or alkaline aqueous solutions in the dark for over two weeks. nih.gov

Occurrence and Detection in Biological and Environmental Matrices

Presence in Food Products

This compound is a volatile N-nitrosamine that has been detected in a variety of food products, particularly those treated with nitrites. nih.govoup.com One of the most significant sources of NPYR in the diet is fried bacon, where levels have been found to reach up to 139 parts per billion (ppb). nih.govoup.com The high temperatures involved in frying facilitate the reaction between proline, an amino acid found in pork, and nitrites used as a preservative.

NPYR has also been confirmed in spice-cure mixtures at concentrations ranging from 50 to 2000 ppb. nih.govoup.com Other food items where NPYR has been identified include certain cheeses and fish products. uoradea.roskpharmteco.com The formation of N-nitrosamines, including NPYR, in food is a well-documented process resulting from the interaction of secondary and tertiary amines with nitrite. uoradea.ro

Below is a table summarizing the occurrence of this compound in various food products based on available research findings.

| Food Product | Concentration Range (ppb) | Reference |

| Fried Bacon | Up to 139 | nih.govoup.com |

| Fried Bacon | 1-20 (sometimes up to 200) | uoradea.ro |

| Spice-Cure Mixtures | 50 - 2000 | nih.govoup.com |

| Cheese | 1 - 5 | uoradea.ro |

| Fish | 1 - 10 | uoradea.ro |

Detection in Tobacco and Tobacco Smoke

1-Nitrosopyrrolidine is a known component of tobacco and tobacco smoke. ca.govnih.gov It is considered one of the major volatile N-nitrosamines found in environmental tobacco smoke (ETS), alongside N-nitrosodimethylamine (NDMA). acs.org The concentration of NPYR in cigarette tobacco is significantly lower than in the mainstream smoke produced during combustion. nih.gov

Research on commercial cigarettes has shown NPYR levels in mainstream smoke to range from 3.9 to 41.2 nanograms per cigarette (ng/cig). nih.gov Another study determined an average emission factor of 104 ± 20 ng per cigarette for NPYR in ETS. acs.org While other nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosoethylmethylamine (NEMA) are present in tobacco smoke, NDMA and NPYR are found in the highest concentrations. acs.org It is important to note that while NPYR is a commonly occurring nitrosamine (B1359907), its levels in tobacco products are generally lower than those of tobacco-specific N-nitrosamines (TSNAs) like NNN and NNK. mdpi.com

The table below presents data on the detection of 1-Nitrosopyrrolidine in tobacco products.

| Sample Type | Concentration Range | Reference |

| Mainstream Cigarette Smoke | 3.9 - 41.2 ng/cigarette | nih.gov |

| Environmental Tobacco Smoke | Average of 104 ± 20 ng/cigarette | acs.org |

Endogenous Formation within Biological Systems

Endogenous formation of N-nitrosamines, including 1-Nitrosopyrrolidine, can occur within the human body. dfg.de This process involves the reaction of nitrosating agents, which can be formed endogenously, with nitrosatable amines. dfg.de The acidic environment of the stomach provides favorable conditions for the nitrosation of secondary amines from food, leading to the formation of N-nitroso compounds. dfg.de

The precursors for endogenous NPYR formation include proline and pyrrolidine, which can react with nitrite. Inflammatory conditions and certain infections can increase the endogenous production of nitrosating agents, thereby enhancing the risk of forming carcinogenic N-nitroso compounds in vivo. dfg.de While direct quantification of endogenously formed NPYR is complex, the excretion of its metabolites in urine can serve as an indicator. For instance, N-nitroso-3-hydroxypyrrolidine (NHPYR), a metabolite of NPYR, has been detected in human urine. psu.edu The presence of NHPYR in urine is considered a feasible indicator of endogenous NPYR formation, as dietary intake of NPYR and NHPYR is generally not high enough to account for the observed urinary levels. psu.edu The inhibition of endogenous nitrosation can be achieved by substances like ascorbic acid, which react with and neutralize nitrosating agents. inchem.org

Metabolism and Biotransformation of N Nitrosopyrrolidine

General Metabolic Pathways of N-Nitrosamines

N-nitrosamines require metabolic activation to exert their carcinogenic effects. oup.comoup.com This activation is primarily initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group. impactfactor.orgoup.comoup.com This α-hydroxylation is a key step leading to the formation of unstable intermediates that can ultimately react with cellular macromolecules like DNA. impactfactor.orgnih.gov Besides α-hydroxylation, other metabolic routes for nitrosamines include β-hydroxylation and denitrosation, the latter of which is generally considered a detoxification pathway. impactfactor.orgmdpi.comfood.gov.uk

Alpha-Hydroxylation as a Primary Activation Pathway for N-Nitrosopyrrolidine

For NPYR, α-hydroxylation is a crucial metabolic activation pathway. oup.comoup.comresearchgate.net This enzymatic reaction introduces a hydroxyl group at the carbon atom alpha to the nitrosamino group, initiating a cascade of chemical transformations. nih.gov

The enzymatic hydroxylation of NPYR is catalyzed by a superfamily of enzymes known as cytochrome P450s. impactfactor.orgresearchgate.net These enzymes are central to the metabolism of a wide array of foreign compounds.

Multiple cytochrome P450 isoforms are implicated in the metabolism of NPYR. CYP2E1 is recognized as a major catalyst for the metabolic activation of N-nitrosodialkylamines. mdpi.comoup.comcdc.gov Studies have shown that human CYP2E1 can metabolize NPYR. oup.com

The CYP2A subfamily also plays a significant role. tandfonline.comnih.gov While some P450 2A enzymes are efficient catalysts for the α-hydroxylation of other cyclic nitrosamines, they are generally poorer catalysts for NPYR α-hydroxylation. oup.comresearchgate.netnih.gov For instance, expressed cytochrome P450 2A3 is a poor catalyst for NPYR α-hydroxylation. oup.comoup.comresearchgate.netnih.govoup.com However, in certain tissues and under specific conditions, CYP2A isoforms can contribute to NPYR metabolism. oup.com For example, ethanol (B145695) treatment has been shown to induce CYP2A levels in the rat esophagus, leading to increased mutagenic activation of NPYR. oup.com

Research has highlighted the differential roles of these enzymes in various tissues. For example, rat esophageal microsomes show very low activity for NPYR α-hydroxylation, whereas liver microsomes are quite active. oup.comresearchgate.netnih.govoup.com This tissue-specific metabolic activation is a key factor in the organ-specific carcinogenicity of nitrosamines. oup.comoup.com

Table 1: Kinetic Parameters of NPYR α-Hydroxylation by Different Cytochrome P450 Isoforms

| Enzyme Source | Isoform | Substrate | KM (µM) | Vmax/KM (pmol/min/mg/µM) | Reference |

|---|---|---|---|---|---|

| Rat Liver Microsomes | - | NPYR | 360 | - | nih.govaacrjournals.orgaacrjournals.org |

| Rat Esophageal Microsomes | P450 2A3 (expressed) | NPYR | 1198 ± 308 | - | oup.comoup.comresearchgate.netnih.govoup.com |

| Rat Olfactory Microsomes | - | NPYR | 484 ± 68 | - | acs.org |

| Rabbit Liver Microsomes | Isozyme 3a | NPYR | - | - | nih.gov |

This table presents a summary of kinetic data from various studies. Direct comparison should be made with caution due to differences in experimental conditions.

The initial product of NPYR α-hydroxylation is α-hydroxynitrosopyrrolidine, an unstable intermediate. nih.govaacrjournals.org This compound spontaneously decomposes to form more stable products. nih.govaacrjournals.org The major product isolated from this decomposition is 2-hydroxytetrahydrofuran (B17549), which is the cyclic hemiacetal of 4-hydroxybutyraldehyde. nih.govaacrjournals.org The formation of 2-hydroxytetrahydrofuran has been demonstrated in vitro in incubations of NPYR with rat liver microsomes and has also been detected in rats treated with NPYR. nih.govaacrjournals.orgaacrjournals.org

Following its enzymatic formation, the unstable α-hydroxynitrosopyrrolidine undergoes non-enzymatic decomposition. This process leads to the generation of electrophilic intermediates that are capable of reacting with cellular components. The breakdown of α-hydroxynitrosopyrrolidine ultimately yields 2-hydroxytetrahydrofuran. nih.govaacrjournals.org

Enzymatic Catalysis of this compound Alpha-Hydroxylation

Subsequent Metabolite Formation and Detoxification

The metabolic cascade of NPYR does not end with the formation of 2-hydroxytetrahydrofuran. This intermediate can be further metabolized. In the presence of enzymes from the postmicrosomal supernatant, 2-hydroxytetrahydrofuran is a transient species that is rapidly converted to other compounds. nih.govaacrjournals.orgaacrjournals.org

Identified downstream metabolites include 1,4-butanediol (B3395766) and gamma-hydroxybutyrate. nih.govaacrjournals.orgaacrjournals.org These metabolites can then enter general cellular metabolic pathways, potentially leading to their complete oxidation to carbon dioxide. nih.govaacrjournals.orgaacrjournals.org Other tentatively identified metabolites in hepatocytes include succinic semialdehyde, 3,4-dihydroxybutyric acid lactone, lactate, acetate, pyruvate, glyoxylate, gamma-aminobutyrate, and alanine. nih.gov

Formation of Reactive Electrophilic Intermediates

The metabolic activation of this compound to reactive electrophilic intermediates is a critical step in its biotransformation. This process is primarily initiated by the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group, a reaction known as α-hydroxylation. mdpi.comnih.govnih.gov This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com

The initial product of this α-hydroxylation is an unstable intermediate, α-hydroxy-N-nitrosopyrrolidine. This intermediate has a short half-life and spontaneously decomposes to form a cascade of reactive electrophiles. One of the key reactive intermediates formed is the 4-oxobutanediazohydroxide. Further decomposition can lead to the formation of other reactive species, including crotonaldehyde (B89634). nih.gov These electrophilic intermediates are highly reactive and can form covalent adducts with cellular macromolecules, including DNA.

Pathways Leading to Stable Metabolites

In addition to the formation of reactive intermediates, the metabolism of this compound also yields a variety of stable metabolites. Following the initial α-hydroxylation, the resulting unstable intermediates can be further metabolized to more stable compounds.

One of the major stable metabolites identified is 2-hydroxytetrahydrofuran. This compound is formed from the unstable α-hydroxy-N-nitrosopyrrolidine. mdpi.com Subsequent enzymatic reactions can convert 2-hydroxytetrahydrofuran into 1,4-butanediol and gamma-hydroxybutyrate (GHB). mdpi.com These stable metabolites can then enter into general metabolic pathways within the cell.

Other identified stable metabolites of this compound include 3-hydroxy-1-nitrosopyrrolidine, which is formed through hydroxylation at the 3-position of the pyrrolidine (B122466) ring. researchgate.net

Conjugation and Excretion Mechanisms

The elimination of this compound and its metabolites from the body occurs through various conjugation and excretion pathways. The primary route of excretion is via the urine. nih.govpsu.eduoup.comfood.gov.uknih.gov Unmetabolized NPYR and its stable metabolites, including potential glucuronide conjugates, are mainly and rapidly excreted through this pathway. food.gov.uk Biliary excretion is considered a minor route for NPYR. food.gov.uk

Studies in rats have shown that a small fraction of administered NPYR is excreted in the feces. nih.gov A specific DNA adduct, a cyclic N7,C-8 guanine (B1146940) adduct, has been identified in the urine of rats treated with NPYR, indicating that some DNA adducts can be excised and excreted. nih.govpsu.edu However, this represents a very minor excretion product. nih.gov

In cultured human esophagus, the metabolism of NPYR leads to the formation of water-soluble metabolites, including sulfate (B86663) esters, glucuronide conjugates, and glutathione (B108866) conjugates. aacrjournals.org This suggests that conjugation with glucuronic acid and glutathione are important detoxification and elimination pathways in this tissue.

Glutathione S-Transferase System in this compound Detoxification

The Glutathione S-Transferase (GST) system plays a role in the detoxification of reactive metabolites of this compound. GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds, rendering them less toxic and more water-soluble for excretion.

In the context of NPYR metabolism, GSTs are involved in the detoxification of reactive aldehydes, such as crotonaldehyde, which are formed during the biotransformation of NPYR. nih.gov Glutathione can react with these aldehydes, a process that can be catalyzed by GSTs, leading to their neutralization and subsequent elimination. Research has shown that this compound itself can act as a non-competitive inhibitor of Glutathione S-Transferase.

Tissue-Specific Metabolism of this compound

The metabolism of this compound exhibits significant tissue specificity, with the liver being the primary site of its biotransformation. However, extrahepatic tissues also possess the enzymatic machinery to metabolize this compound, albeit often to a lesser extent.

Hepatic Metabolism and Kinetics

The liver is the principal organ responsible for the metabolism of this compound. Hepatic microsomes, which are rich in cytochrome P450 enzymes, actively carry out the initial α-hydroxylation of NPYR. oup.com Studies using rat liver microsomes have determined the kinetic parameters for this metabolic process.

| Enzyme Source | Substrate | Apparent K_m |

| Rat Liver Microsomes | This compound | 14.1 mM |

This table presents the apparent Michaelis-Menten constant (K_m) for the α-hydroxylation of this compound by rat liver microsomes, indicating the substrate concentration at which the reaction rate is half of the maximum velocity.

The high metabolic capacity of the liver makes it a primary target for the toxic effects of NPYR's reactive metabolites.

Extrahepatic Metabolism

Metabolism of this compound is not confined to the liver; several extrahepatic tissues have been shown to metabolize this compound. These include the nasal mucosa, esophagus, and to a lesser extent, the small intestine. aacrjournals.orgoup.comnih.gov

The nasal mucosa, in particular, has demonstrated a significant capacity for NPYR metabolism. nih.gov This is attributed to the presence of specific cytochrome P450 isozymes in this tissue. Similarly, the esophagus can metabolize NPYR, leading to the formation of water-soluble conjugates. aacrjournals.org

The metabolic activity in these extrahepatic tissues can contribute to the local formation of reactive intermediates, which may play a role in the tissue-specific effects of this compound.

| Tissue | Metabolic Capacity | Key Enzymes |

| Liver | High | Cytochrome P450s |

| Nasal Mucosa | Significant | Cytochrome P450s |

| Esophagus | Moderate | Cytochrome P450s, Conjugating enzymes |

| Small Intestine | Low | Not specified |

This table summarizes the relative metabolic capacity for this compound in different tissues and the key enzymes involved.

Comparative Metabolism with Other N-Nitrosamines

The metabolic activation and resulting biological activity of this compound (NPYR) are often understood by comparing its biotransformation with that of other structurally related N-nitrosamines. These comparisons highlight how subtle differences in chemical structure can lead to significant variations in metabolic pathways, enzyme affinity, and ultimately, organ-specific toxicity. The primary metabolic activation pathway for nitrosamines is hydroxylation at the carbon atom alpha (α) to the nitroso group, a reaction predominantly catalyzed by cytochrome P450 (P450) enzymes. oup.comoup.comacs.org

Comparison with N-Nitrosopiperidine (NPIP)

NPYR and N-nitrosopiperidine (NPIP) are structurally homologous cyclic nitrosamines, yet they exhibit markedly different carcinogenic profiles in rats. oup.comoup.com NPIP is a potent carcinogen for the esophagus and nasal cavity, whereas NPYR primarily induces liver tumors and is only a weak nasal carcinogen. oup.comacs.org Research suggests these differing organ specificities are not due to different metabolic pathways but rather to significant differences in the rates of metabolic activation in specific tissues. oup.comacs.orgnih.gov

The key metabolic activation for both compounds is α-hydroxylation. oup.com For NPYR, this yields 2-hydroxytetrahydrofuran (2-OH-THF), while for NPIP, it produces 2-hydroxytetrahydro-2H-pyran (2-OH-THP). oup.comnih.gov Studies using rat tissue microsomes have demonstrated that the efficiency of this activation varies dramatically by organ.

In the Esophagus: Rat esophageal microsomes metabolize NPIP far more efficiently than NPYR. In one study, the velocity of NPIP's conversion to its metabolite was 40 times higher than that of NPYR. nih.gov This preferential activation of NPIP in the esophagus is considered a key factor in its potent esophageal carcinogenicity, a trait not observed with NPYR. oup.comoup.com

In the Nasal Mucosa: Similarly, rat nasal mucosal microsomes catalyze the α-hydroxylation of NPIP with much greater efficiency than NPYR. acs.org The catalytic efficiencies (Vmax/KM) for NPIP activation were found to be 20- to 37-fold higher than those for NPYR in this tissue. acs.org

In the Liver: In contrast to extrahepatic tissues, rat liver microsomes activate both NPIP and NPYR with comparable efficiency. nih.govresearchgate.net

This tissue-specific difference in metabolism is strongly linked to the expression and substrate specificity of P450 isoforms. Cytochrome P450 2A3, which is present in the rat esophagus, has been identified as a key enzyme in this process. oup.com Expressed P450 2A3 is an effective catalyst for NPIP α-hydroxylation but a very poor one for NPYR, as shown by a nearly 20-fold difference in their affinity (KM) values. oup.comnih.gov Other P450 2A enzymes, including 2A4, 2A5, 2A6, and 2A13, have also shown a preference for metabolizing NPIP over NPYR. nih.gov

| Nitrosamine (B1359907) | Tissue | Parameter | Value | Reference |

|---|---|---|---|---|

| NPIP | Nasal Mucosa | KM (µM) | 13.9 - 34.7 | acs.org |

| NPYR | Nasal Mucosa | KM (µM) | 484 - 7660 | acs.org |

| NPIP | Nasal Mucosa | Vmax/KM | 33-37 fold higher than NPYR | acs.org |

| NPIP | Esophagus | Relative Velocity | ~40 fold higher than NPYR | nih.gov |

| NPIP | Liver | Vmax/KM (pmol/min/mg/µM) | 3.80 - 4.61 | nih.gov |

| NPYR | Liver | Vmax/KM (pmol/min/mg/µM) | 3.23 | nih.gov |

| Nitrosamine | KM (µM) | Reference |

|---|---|---|

| N-Nitrosopiperidine (NPIP) | 61.6 ± 20.5 | oup.comnih.gov |

| This compound (NPYR) | 1198 ± 308 | oup.comnih.gov |

Comparison with Other Nitrosamines

N'-Nitrosonornicotine (NNN): Like NPIP, NNN is a potent rat esophageal carcinogen. oup.comacs.org Comparative studies show that P450 2A enzymes are generally more efficient catalysts for the metabolic activation (α-hydroxylation) of NNN than for NPYR. nih.gov

Acyclic Nitrosamines (NDMA and NDEA): N-nitrosodimethylamine (NDMA) is a potent liver carcinogen, similar to NPYR. oup.comresearchgate.net The metabolic activation of both NPYR and NDMA involves the cytochrome P450 family, particularly CYP2E1. researchgate.netmdpi.com In studies using cultured human bronchial tissue, both acyclic nitrosamines (NDMA and N-nitrosodiethylamine or NDEA) and cyclic nitrosamines (NPYR) were metabolized. oup.comnih.gov However, the binding levels of metabolites to DNA were lower for NPYR and NPIP compared to NDMA and NDEA, indicating quantitative differences in their activation and interaction with macromolecules in human respiratory tissue. oup.comnih.gov

N-nitrosobenzylmethylamine (NBzMA): In rats, NBzMA is an esophageal carcinogen, while NPYR is not. oup.com This again highlights that tissue-specific metabolic activation by esophageal microsomes is a critical determinant of organ-specific carcinogenicity among different nitrosamines. oup.com

| Compound | Metabolized to CO₂ | Relative DNA Binding Level | Reference |

|---|---|---|---|

| N-Nitrosodimethylamine (DMN/NDMA) | Yes (4/4 patients) | High | oup.comnih.gov |

| N-Nitrosodiethylamine (DEN/NDEA) | Yes (4/4 patients) | High | oup.comnih.gov |

| This compound (NPy/NPYR) | Yes (4/4 patients) | Low | oup.comnih.gov |

| N-Nitrosopiperidine (NPd/NPIP) | Yes (1/4 patients) | Low | oup.comnih.gov |

Molecular Mechanisms of N Nitrosopyrrolidine Toxicity and Carcinogenesis

DNA Adduct Formation by N-Nitrosopyrrolidine

The cornerstone of NPYR's carcinogenic activity is its ability to form covalent adducts with DNA. This process is initiated by metabolic activation, primarily through cytochrome P450-catalyzed α-hydroxylation, which produces unstable intermediates. researchgate.netresearchgate.net These intermediates can then alkylate the nitrogen and oxygen atoms of DNA bases. researchgate.net

Metabolic activation of NPYR by cytochrome P450 enzymes leads to the formation of α-hydroxyNPYR. This unstable compound spontaneously opens its ring structure to form 4-oxobutanediazohydroxide and other related electrophilic intermediates. researchgate.netacs.orgnih.gov These reactive species are capable of alkylating various nucleophilic sites on DNA bases.

Research has demonstrated that these intermediates react with guanine (B1146940) (dGuo), adenine (B156593) (dAdo), cytosine (dCyd), and thymine (B56734) (dThd) residues in DNA. researchgate.netacs.orgnih.gov The alkylation can occur on different atoms within the purine (B94841) and pyrimidine (B1678525) rings. For instance, studies have identified adducts at the N2 and a cyclic N7,C8 position of guanine, the N6 position of adenine, the N4 position of cytosine, and the O2 and O4 positions of thymine. researchgate.netresearchgate.netacs.orgnih.gov The formation of adducts with adenine and thymine is particularly noteworthy, as it correlates with the types of mutations observed in experimental models of NPYR-induced carcinogenesis. researchgate.netacs.orgnih.gov

A variety of specific DNA adducts resulting from NPYR exposure have been structurally characterized. Following metabolic activation, the resulting intermediates form both exocyclic and other substituted adducts.

In studies using rats treated with NPYR, several key adducts have been identified in hepatic DNA. researchgate.netacs.orgnih.gov Due to the instability of some adducts, they are often analyzed after chemical reduction (e.g., with NaBH3CN), which converts them into more stable forms. researchgate.netnih.gov The most prevalent adduct found in the liver of NPYR-treated rats is the cyclic 7,8-butanoguanine adduct, identified as 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one. researchgate.net Other significant adducts that have been characterized include tetrahydrofuranyl-substituted and hydroxybutyl-substituted derivatives of DNA bases. researchgate.netacs.orgnih.gov

The table below summarizes some of the key NPYR-derived DNA adducts identified in in vivo studies.

| Adduct Precursor Name | Stabilized Adduct Name (after reduction) | DNA Base |

| N2-(tetrahydrofuran-1-yl)dGuo | N2-(4-hydroxybut-1-yl)dGuo [N2-(4-HOB)dGuo] | Guanine |

| N6-THF-dAdo | N6-(4-hydroxybut-1-yl)dAdo [N6-(4-HOB)dAdo] | Adenine |

| Unstable dThd adduct | O2-(4-hydroxybut-1-yl)dThd [O2-(4-HOB)dThd] | Thymine |

| Unstable dThd adduct | O4-(4-hydroxybut-1-yl)dThd [O4-(4-HOB)dThd] | Thymine |

| N4-THF-dCyd | N4-(4-hydroxybut-1-yl)dCyd [N4-(4-HOB)dCyd] | Cytosine |

| Cyclic 7,8-butanoguanine adduct | Not Applicable | Guanine |

Data sourced from multiple studies analyzing hepatic DNA in rats treated with NPYR. researchgate.netresearchgate.netacs.orgnih.gov

Levels of these adducts have been quantified in the liver DNA of rats, with the cyclic 7,8-butanoguanine adduct being the most abundant by a significant margin. researchgate.net Levels of the stabilized hydroxybutyl adducts were found to be in the micromole per mole of parent nucleoside range. researchgate.netnih.gov

The persistence of DNA adducts is a critical determinant of their carcinogenic potential. If an adduct is not removed by cellular DNA repair mechanisms before DNA replication, it can become a permanent mutation. The stability and repair of NPYR-induced adducts are influenced by the specific type of adduct, the tissue in which it is formed, and the activity of various DNA repair pathways.

Studies in rodents have shown that the persistence of the cyclic 7,8-butanoguanine adduct is greatest in the liver of rats, which is the primary target organ for NPYR-induced tumors in this species. nih.gov In contrast, in hamsters, where NPYR induces lung tumors, the persistence in lung DNA was only slightly longer than in the liver, despite the liver having much higher initial adduct levels. nih.gov This suggests that both the formation and the persistence of specific adducts contribute to organ-specific carcinogenesis. nih.gov

Cellular DNA repair systems play a crucial role in mitigating the genotoxic effects of NPYR. The nucleotide excision repair (NER) pathway has been identified as being responsible for the removal of certain cyclic adducts, such as the 1,N2-propanodeoxyguanosine adducts that can be formed from NPYR metabolites. nih.gov The importance of repair is highlighted by studies using repair-deficient bacterial strains, which showed that a major NPYR-induced adduct was not detected in the corresponding repair-proficient strain, indicating its efficient removal. nih.gov The persistence of unrepaired adducts, especially those on the O-atoms of guanine and thymine, is thought to be particularly pro-mutagenic.

Cellular and Organ-Specific Effects

Hepatocellular Carcinogenesis Mechanisms

The liver is the primary target organ for NPYR-induced cancer, particularly in rat models where it consistently causes hepatocellular carcinomas. ontosight.aiepa.govnih.govnih.gov The pronounced hepatotoxicity of NPYR is attributed to the high concentration of cytochrome P450 enzymes in the liver, which efficiently metabolize NPYR into its DNA-reactive forms. nih.govresearchgate.net This organ-specific metabolic activation leads to a high burden of DNA adducts within liver cells, initiating the cascade of events that results in liver tumor formation. researchgate.netresearchgate.net Studies have demonstrated a clear dose-response relationship between NPYR administration and the formation of hepatic tumors in rats. nih.gov In experiments where rats were treated with NPYR alongside other nitrosamines, the incidence of liver tumors increased in an additive manner, reinforcing its role as a potent liver carcinogen. nih.goviarc.fr

The molecular tumorigenesis process in the liver begins with the formation of a complex profile of DNA adducts. researchgate.net Quantitative analysis of hepatic DNA from NPYR-treated rats revealed significant levels of various adducts, including those on deoxyguanosine, deoxyadenosine (B7792050), and deoxythymidine bases. researchgate.netacs.org The presence of adducts on deoxyadenosine and deoxythymidine is particularly noteworthy, as it corresponds with findings that NPYR induces mutations specifically at A:T base pairs in rat liver DNA. impactfactor.orgresearchgate.net

These initial DNA lesions can lead to mutations in critical genes that regulate cell growth and death. While direct sequencing of NPYR-induced tumors is not extensively detailed in the provided results, the damage it causes would predictably disrupt key signaling pathways known to be altered in hepatocellular carcinoma (HCC). mdpi.com These pathways include those governing cell cycle control (e.g., TP53), growth factor signaling (e.g., PI3K-AKT-mTOR), WNT/β-catenin signaling, and the oxidative stress response pathway. mdpi.comspandidos-publications.comfrontiersin.org For instance, the NRF2-dependent anti-oxidant signaling pathway is a known player in hepatic carcinogenesis that can be activated by chemical-induced stress. mdpi.com The interaction between transcription factors like c-Jun, which are involved in cellular responses to stress and toxins, is also crucial in the development of liver cancer. news-medical.net

Lung Adenoma Induction and Associated Mechanisms

In addition to being a potent hepatocarcinogen, NPYR also induces lung tumors in certain animal models, such as A/J mice, and respiratory tract tumors in hamsters. ontosight.ainih.gov It is, however, considered a weaker pulmonary carcinogen compared to its effects on the liver. researchgate.net The mechanism of lung adenoma induction is believed to follow a similar path to that of other carcinogenic nitrosamines found in tobacco smoke, like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govmdpi.com This process involves metabolic activation of NPYR within lung tissue, leading to the formation of DNA adducts and subsequent genetic and epigenetic alterations. nih.govresearchgate.net These alterations can disrupt cellular signaling pathways, leading to the activation of oncogenes and the inactivation of tumor suppressor genes, which drives the development of lung adenomas. nih.govresearchgate.net Studies have also shown that NPYR can cause significant genotoxic DNA damage in the lungs of mice, which is a prerequisite for tumor initiation. nih.gov

Other Organ-Specific Carcinogenic Effects

The carcinogenic effects of NPYR are not exclusively limited to the liver and lungs; the target organ can vary depending on the animal species. ontosight.ai In Syrian golden hamsters, NPYR has been shown to induce tumors in the trachea and the nasal cavity. nih.govacs.org Furthermore, measurable DNA damage has been detected in the kidneys and spleen of mice treated with NPYR, indicating its potential to act as a multi-organ genotoxic agent. nih.gov

Conversely, NPYR is notably non-carcinogenic in the esophagus of rats. oup.com This stands in stark contrast to its structurally similar homolog, N-nitrosopiperidine (NPIP), which is a potent esophageal carcinogen. researchgate.netoup.com This difference in organ specificity is thought to be due to variations in the metabolic activation of these two compounds by enzymes present in the respective tissues. oup.com

Table 2: Organ-Specific Carcinogenic Effects of 1-Nitrosopyrrolidine in Animal Models

| Organ | Animal Model | Effect | Source |

|---|---|---|---|

| Liver | Rats, Mice | Hepatocellular Carcinoma (Primary Target) | ontosight.aiepa.govnih.gov |

| Lung | A/J Mice | Lung Tumors/Adenomas | ontosight.ainih.gov |

| Trachea | Syrian Golden Hamsters | Tracheal Tumors | nih.gov |

| Nasal Cavity | Syrian Golden Hamsters | Nasal Cavity Tumors | nih.govacs.org |

| Kidney | Mice | Genotoxic Damage | nih.gov |

| Spleen | Mice | Genotoxic Damage | nih.gov |

| Esophagus | Rats | Non-carcinogenic | oup.com |

Oxidative Stress and Cellular Damage

A significant component of NPYR's toxicity is its ability to induce oxidative stress. researchgate.net The metabolism of N-nitroso compounds can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. maxwellsci.comif-pan.krakow.pl Electron spin resonance spectroscopy studies have confirmed that exposure of human colon adenocarcinoma cells (Caco-2) to NPYR results in the formation of ROS and carbon-centered radicals. oup.com

This overproduction of free radicals leads to a state of oxidative stress, causing widespread cellular damage. researchgate.net ROS can attack lipids in cell membranes, causing lipid peroxidation, and can also directly damage proteins and DNA. maxwellsci.comnih.gov This oxidative DNA damage, which includes base modifications, complements the damage caused by the direct alkylation from NPYR's metabolites. researchgate.netoup.com The combined assault from direct adduction and oxidative stress can overwhelm cellular defense systems, alter gene expression related to stress and apoptosis, and contribute significantly to the carcinogenic process. researchgate.netoup.com

Compound List

| Compound Name | Abbreviation |

|---|---|

| 1-Nitrosopyrrolidine | NPYR |

| N-nitrosodimethylamine | NDMA |

| N-nitrosopiperidine | NPIP |

| N-nitrosonornicotine | NNN |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK |

| Deoxyguanosine | dGuo |

| Deoxyadenosine | dAdo |

| Deoxycytidine | dCyd |

| Deoxythymidine | dThd |

| 4-oxobutanediazohydroxide | |

| N2-(tetrahydrofuran-1-yl)dGuo | |

| N6-(tetrahydrofuran-1-yl)dAdo | |

| N4-(tetrahydrofuran-1-yl)dCyd | |

| N2-(4-hydroxybut-1-yl)dGuo | |

| N6-(4-hydroxybut-1-yl)dAdo | |

| O2-(4-hydroxybut-1-yl)dThd | |

| O4-(4-hydroxybut-1-yl)dThd | |

| c-Jun | |

| NRF2 | |

| TP53 |

Apoptosis and Cell Cycle Modulation

1-Nitrosopyrrolidine (NPYR) has been demonstrated to induce apoptosis and modulate cell cycle progression in various cell lines, which are critical mechanisms contributing to its toxicity and carcinogenic potential.

Studies have shown that NPYR can trigger apoptotic cell death in a concentration- and time-dependent manner. For instance, in human leukemia (HL-60) and hepatoma (HepG2) cell lines, NPYR induced morphological changes consistent with apoptosis, such as chromatin condensation. researchgate.netscirp.org Flow cytometry analysis confirmed that NPYR led to a significant increase in apoptotic cells. researchgate.netscirp.org The induction of apoptosis by NPYR is mediated through caspase-dependent pathways. researchgate.netscirp.org In HepG2 cells, the cell death induced by NPYR was preventable by specific caspase inhibitors, with caspase-8 appearing to play a central role. scirp.org Furthermore, in HL-60 cells, NPYR treatment resulted in the cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate for caspases and a hallmark of apoptosis. researchgate.netscirp.org

In addition to inducing apoptosis, NPYR exposure has been linked to modulations in the cell cycle. nih.govoup.com Gene expression analyses in human colon carcinoma cells (Caco-2) revealed that NPYR, along with other nitrosamines, significantly impacts pathways involved in cell cycle regulation. nih.govoup.com These analyses indicated that nitrosamine (B1359907) exposure can lead to the inhibition of cell cycle progression, with specific effects on the G1/S phase transition and metaphase checkpoints. oup.com The association between gene expression patterns and reactive oxygen species (ROS) formation suggests that ROS plays a significant role in the deregulation of cellular processes, including apoptosis and cell cycle blockage, following exposure to NPYR. laibokeji.comnih.govoup.com

Structure-Activity Relationships (SAR) in this compound Carcinogenesis

The carcinogenic activity of 1-Nitrosopyrrolidine (NPYR) is intrinsically linked to its chemical structure, particularly the pyrrolidine (B122466) ring. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to this ring and comparisons with other N-nitrosamines influence its carcinogenic potency and target organ specificity.

Influence of Pyrrolidine Ring Structure on Bioactivation

The bioactivation of NPYR, a critical step in its carcinogenesis, is highly dependent on the structure of the pyrrolidine ring. The primary metabolic activation pathway for NPYR is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, which occurs at the carbon atom adjacent to the nitroso group. oup.comresearchgate.netnih.gov This enzymatic reaction is a key determinant of the carcinogenicity of cyclic nitrosamines.

The five-membered pyrrolidine ring of NPYR influences its interaction with metabolizing enzymes. Studies comparing NPYR with its six-membered ring analogue, N-nitrosopiperidine (NPIP), have revealed significant differences in their metabolic activation and, consequently, their carcinogenic profiles. oup.comnih.gov For example, rat esophageal microsomes are efficient at activating NPIP but not NPYR, which correlates with NPIP's potent esophageal carcinogenicity, a site where NPYR is not tumorigenic. oup.comnih.gov In contrast, liver microsomes can activate both NPIP and NPYR, consistent with the liver being a target organ for NPYR-induced tumors. oup.comnih.gov

Substitutions on the pyrrolidine ring can dramatically alter the carcinogenic activity and target organ specificity of NPYR. For instance, the introduction of methyl groups at the α-positions (2,5-dimethyl-N-nitrosopyrrolidine) has been shown to diminish its liver carcinogenicity. nih.gov Conversely, the substitution of chlorine atoms at the β-positions (3,4-dichloro-N-nitrosopyrrolidine) shifts the target organ from the liver to the esophagus and significantly reduces the time to tumor development. nih.gov These findings underscore the critical role of the pyrrolidine ring's structure and substituents in determining the metabolic fate and carcinogenic properties of NPYR.

Comparative Carcinogenic Potency with Other N-Nitrosamines

The carcinogenic potency of NPYR has been evaluated in comparison to a range of other N-nitrosamines, revealing a wide spectrum of activity among these compounds. europa.eu Comparative studies in various animal models have demonstrated that NPYR is a potent carcinogen, though its potency can vary depending on the species and the specific nitrosamine it is being compared to.

In rats, NPYR primarily induces liver tumors. oup.comepa.gov When compared to N-nitrosopiperidine (NPIP), another cyclic nitrosamine, NPIP is considered a more potent esophageal carcinogen, while NPYR is a potent liver carcinogen. oup.comresearchgate.net Studies have also shown that NPIP is more toxic than NPYR in rats, with a five-fold lower LD50. oup.com